molecular formula C19H23N5 B7632346 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine

Cat. No. B7632346
M. Wt: 321.4 g/mol
InChI Key: GEFIMKWAJDHHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a heterocyclic compound that contains both imidazole and pyrazole rings in its structure. This molecule has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and inhibits the binding of dopamine, which leads to a decrease in dopamine release. This mechanism of action has been studied using various techniques such as radioligand binding assays and functional assays in cells expressing the dopamine D3 receptor.
Biochemical and Physiological Effects:
1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can lead to a decrease in reward-seeking behavior. 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has also been shown to have anxiolytic effects in animal models, which suggests its potential use in the treatment of anxiety disorders. Furthermore, 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been shown to have anti-inflammatory effects in vitro, which suggests its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Additionally, 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has not been extensively studied in humans, which limits its potential use in clinical applications.

Future Directions

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has several potential future directions for research. One of the major directions is to develop new therapeutic agents that target the dopamine D3 receptor using 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine as a lead compound. Another direction is to study the role of the dopamine D3 receptor in other neurological disorders such as depression and anxiety. Furthermore, 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine can be used as a tool to study the role of dopamine in the regulation of immune responses and inflammation. In conclusion, 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has shown great potential for use in scientific research, and its future directions are promising for the development of new therapeutic agents and the understanding of various neurological and immunological disorders.

Synthesis Methods

The synthesis of 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been reported using different methods. One of the commonly used methods involves the reaction of 1-(2-bromoethyl)-2-methyl-3-phenylimidazole with 1-(4-pyrazolyl)piperidine in the presence of a palladium catalyst. This reaction yields 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine as a white solid in good yield. Another method involves the reaction of 1-(2-chloroethyl)-2-methyl-3-phenylimidazole with 1-(4-pyrazolyl)piperidine in the presence of a base such as potassium carbonate. This method also yields 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine as a white solid.

Scientific Research Applications

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been studied for its potential applications in scientific research. One of the major applications of 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine is in the field of neuroscience. 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, which plays a crucial role in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. 1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine has been used to study the role of the dopamine D3 receptor in these disorders and to develop new therapeutic agents that target this receptor.

properties

IUPAC Name

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-15-20-12-19(24(15)18-7-3-2-4-8-18)14-23-9-5-6-16(13-23)17-10-21-22-11-17/h2-4,7-8,10-12,16H,5-6,9,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIMKWAJDHHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)CN3CCCC(C3)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.